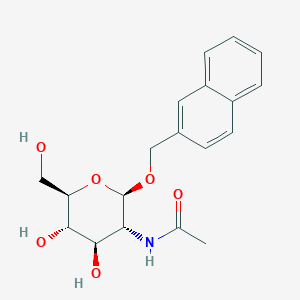

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with pronounced antiviral characteristics . It holds significant promise in impeding the propagation of influenza A and HIV, among other viruses . The compound has a molecular formula of C19H23NO6 and a molecular weight of 361.39 .

Molecular Structure Analysis

The molecular structure of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is represented by the SMILES string:CC(=O)N[C@@H]1C@HCO)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Potential Therapies

Researchers have synthesized various glycosides, including those similar to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," for potential antitumor activities. For instance, the synthesis and evaluation of diosgenyl glycosides, incorporating D-glucosamine residues, showed promising antitumor activities by inducing apoptosis in B cell chronic leukemia, highlighting the application of glycoside derivatives in cancer therapy research (Myszka et al., 2003).

Development of Enzyme Inhibitors

The construction of hyaluronan trisaccharide analogues represents another significant application area. These analogues have been synthesized for potential use as hyaluronic acid synthases inhibitors, which could play a crucial role in developing treatments for diseases where hyaluronan synthesis is a factor (Guo, 2009).

Glycosylation Methodologies

In the realm of synthetic chemistry, "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside" related compounds have been utilized in sophisticated glycosylation procedures. These methodologies facilitate the synthesis of complex glycosides and oligosaccharides, proving essential for studying carbohydrate-based interactions in biological systems (Pertel et al., 2018).

Surface Activity and Surfactant Development

Research into novel sugar-based surfactants has led to the synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides. These compounds, which share a structural framework with "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," exhibit significant surface activity and improved water solubility, indicating their potential as novel surfactants in various applications (Ji et al., 2017).

Conformational Studies and Molecular Design

The study of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides, which are structurally related to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," has provided insights into the conformational preferences of these molecules. Such studies are crucial for understanding the physical chemistry underpinning the biological activity of glycosides and for the rational design of new molecules (Achkar et al., 2005).

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVPDFSOUPHFE-FVVUREQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457103 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

197574-95-1 |

Source

|

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)